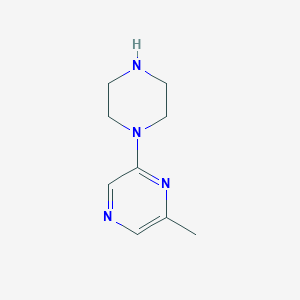

2-methyl-6-piperazin-1-ylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAVHWZTBHGKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604716 | |

| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-59-7 | |

| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-methyl-6-piperazin-1-ylpyrazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-methyl-6-(piperazin-1-yl)pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The piperazine and pyrazine moieties are prevalent in a vast array of pharmacologically active molecules, making efficient and scalable access to their derivatives a critical objective.[1][2] This document details two primary, field-proven synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings of each approach, provide detailed step-by-step experimental protocols, and discuss the synthesis of the requisite halo-pyrazine precursors. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this valuable building block.

Introduction and Retrosynthetic Analysis

The target molecule, 2-methyl-6-(piperazin-1-yl)pyrazine (CAS 51047-59-7), is a disubstituted pyrazine featuring a methyl group and a piperazine ring.[3][] These structural motifs are frequently employed to modulate the physicochemical properties of drug candidates, such as solubility, basicity (pKa), and pharmacokinetic profiles.[5] A logical retrosynthetic disconnection of the target compound breaks the C-N bond between the pyrazine ring and the piperazine nitrogen. This strategy points to two primary synthons: a piperazine nucleophile and an electrophilic 2-methyl-6-halopyrazine.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions, which facilitates nucleophilic attack.[6] This electronic property is central to the feasibility of the proposed synthetic routes.

Caption: Retrosynthetic analysis of 2-methyl-6-(piperazin-1-yl)pyrazine.

Synthesis of the Key Precursor: 2-Chloro-6-methylpyrazine

A robust synthesis begins with a reliable supply of starting materials. 2-Chloro-6-methylpyrazine is a commercially available but crucial intermediate whose synthesis is a valuable procedure in its own right.[7] A standard method for its preparation involves a Sandmeyer-type reaction starting from the corresponding aminopyrazine.

Protocol 1: Synthesis of 2-Chloro-6-methylpyrazine

This protocol is adapted from established procedures for the conversion of heteroaromatic amines to chlorides.[8][9]

Step 1: Diazotization of 2-Amino-6-methylpyrazine

-

To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 2-amino-6-methylpyrazine (1.0 eq). Stir until a homogenous slurry is formed.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.

Step 3: Work-up and Purification

-

Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution or ammonium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or distillation to yield pure 2-chloro-6-methylpyrazine.

Core Synthetic Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct and often most economical method for this transformation. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles like piperazine, proceeding through a resonance-stabilized Meisenheimer complex intermediate.[6][10]

Caption: Schematic for the SNAr synthesis pathway.

Protocol 2: SNAr Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine

Rationale for Experimental Choices:

-

Piperazine: Often used in excess to act as both the nucleophile and a base to quench the HCl byproduct, though an additional inorganic or organic base is recommended for higher yields.

-

Base: An external base like K₂CO₃ or Et₃N is used to neutralize the generated acid, preventing protonation of the piperazine nucleophile and driving the reaction to completion.

-

Solvent: A high-boiling polar aprotic solvent like DMSO, NMP, or DMF is chosen to facilitate the formation of the charged Meisenheimer intermediate and to allow for the necessary reaction temperatures.

-

Temperature: Elevated temperatures are required to overcome the activation energy for the aromatic substitution.

Step-by-Step Procedure:

-

To a round-bottom flask, add 2-chloro-6-methylpyrazine (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.0 eq).

-

Add a suitable volume of anhydrous DMSO or NMP to dissolve the reagents.

-

Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the product with ethyl acetate or a similar organic solvent (3x).

-

Combine the organic layers, wash with brine to remove residual DMSO/NMP and salts, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via silica gel column chromatography to afford the pure 2-methyl-6-(piperazin-1-yl)pyrazine.

Core Synthetic Pathway B: Buchwald-Hartwig Amination

For substrates that are less reactive or when milder conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination is a superior alternative.[11] This cross-coupling reaction has become a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope in forming C-N bonds.[5][12]

Caption: Schematic for the Buchwald-Hartwig amination pathway.

Protocol 3: Buchwald-Hartwig Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine

Rationale for Experimental Choices:

-

Aryl Halide: While chloro-pyrazines can be used with modern catalyst systems, bromo- or iodo-derivatives are generally more reactive in Pd-catalyzed couplings due to the weaker C-X bond, which facilitates oxidative addition.

-

Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands) is critical and often requires screening for optimal results.[13]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but others like cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.[12]

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard to prevent catalyst deactivation.

Step-by-Step Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-6-methylpyrazine (1.0 eq), piperazine (1.2-1.5 eq), and sodium tert-butoxide (1.4 eq).

-

Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

-

Add anhydrous, degassed toluene via syringe.

-

Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).

-

Cool the reaction to room temperature and quench with water or a saturated ammonium chloride solution.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the final product.

Data Summary and Comparison

| Parameter | Pathway A: SNAr | Pathway B: Buchwald-Hartwig |

| Starting Halide | 2-Chloro-6-methylpyrazine | 2-Bromo-6-methylpyrazine (preferred) |

| Key Reagents | Piperazine, K₂CO₃ | Piperazine, Pd Catalyst, Ligand, NaOtBu |

| Temperature | High (120-140 °C) | Moderate (80-110 °C) |

| Typical Yield | 60-85% | 75-95% |

| Advantages | Lower cost, simpler reagents | Milder conditions, higher yields, broader scope |

| Disadvantages | Harsh conditions, potential side reactions | Catalyst cost, air/moisture sensitivity |

Conclusion

The synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine can be reliably achieved through two primary methods: Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The choice between these pathways depends on factors such as scale, cost, available equipment, and the sensitivity of the substrate. For large-scale, cost-driven syntheses, the SNAr approach is often preferred. For smaller-scale laboratory syntheses where yield and reaction mildness are paramount, the Buchwald-Hartwig amination offers a powerful and versatile alternative. Both methods provide robust access to this important heterocyclic building block, enabling further exploration in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

2-methyl-6-piperazin-1-ylpyrazine chemical properties and structure

An In-depth Technical Guide to 2-methyl-6-(piperazin-1-yl)pyrazine for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-methyl-6-(piperazin-1-yl)pyrazine emerges as a compound of significant interest, embodying the fusion of two well-established pharmacophores: the pyrazine ring and the piperazine moiety. The pyrazine core is a key feature in numerous biologically active molecules and natural products, prized for its role in various therapeutic agents, including anticancer and anti-inflammatory drugs.[1] Concurrently, the piperazine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, particularly those targeting the central nervous system (CNS), owing to its ability to modulate physicochemical properties like solubility and to interact with a multitude of biological targets.[2][3][4]

This technical guide provides a comprehensive overview of 2-methyl-6-(piperazin-1-yl)pyrazine, intended for researchers, medicinal chemists, and drug development scientists. We will delve into its core chemical properties, propose a robust synthetic pathway, and discuss its profound potential as a molecular scaffold for developing next-generation therapeutics. The insights herein are grounded in established chemical principles and aim to equip scientists with the foundational knowledge required to leverage this compound in their research endeavors.

Core Molecular Structure and Identifiers

The fundamental identity of a compound is anchored by its structure and standardized nomenclature. 2-methyl-6-(piperazin-1-yl)pyrazine is a disubstituted pyrazine, featuring a methyl group at the 2-position and a piperazine ring linked via a nitrogen atom to the 6-position.

Figure 1: 2D Structure of 2-methyl-6-(piperazin-1-yl)pyrazine.

The key identifiers for this compound are summarized below for unambiguous reference in research and procurement.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-methyl-6-(piperazin-1-yl)pyrazine | [] |

| CAS Number | 51047-59-7 | [6][7][8] |

| Molecular Formula | C₉H₁₄N₄ | [][6] |

| Molecular Weight | 178.23 g/mol | [6][7] |

| Appearance | Light brown to brown solid | [7] |

| SMILES | CC1=NC(=CN=C1)N2CCNCC2 | [6] |

| InChI | InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | [] |

| InChIKey | ZQAVHWZTBHGKFK-UHFFFAOYSA-N | [] |

Physicochemical Properties: A Drug Discovery Perspective

The viability of a compound as a drug candidate is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table of key computed properties for 2-methyl-6-(piperazin-1-yl)pyrazine, which are instrumental in early-stage drug development for predicting its behavior.

| Property | Value (Predicted/Computed) | Significance in Drug Development | Source |

| Boiling Point | 347.6 ± 42.0 °C | Indicates thermal stability under various processing conditions. | [7] |

| pKa | 8.65 ± 0.10 | The basicity of the piperazine nitrogen influences salt formation, solubility, and receptor interaction at physiological pH. | [7] |

| LogP | 0.19462 | A low LogP value suggests good hydrophilicity, which is often correlated with favorable aqueous solubility but may require optimization for membrane permeability. | [6] |

| Topological Polar Surface Area (TPSA) | 41.05 Ų | This value is well within the desirable range (<140 Ų) for good oral bioavailability, suggesting the molecule is likely to cross the intestinal membrane. | [6] |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule of Five (≤5), favorable for oral absorption. | [6] |

| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's Rule of Five (≤10), favorable for oral absorption. | [6] |

| Rotatable Bonds | 1 | A low number of rotatable bonds (<10) is associated with higher bioavailability and better binding affinity due to reduced conformational entropy loss upon binding. | [6] |

Expert Insight: The computed properties of 2-methyl-6-(piperazin-1-yl)pyrazine present a promising profile for a drug scaffold. Its TPSA is particularly noteworthy, suggesting a high probability of good cell permeability and oral bioavailability. The pKa indicates that at physiological pH (7.4), a significant portion of the molecules will be protonated at the distal piperazine nitrogen. This positive charge can be exploited for enhancing solubility through salt formation and for forming key ionic interactions with biological targets, such as the acidic residues (aspartate, glutamate) in enzyme active sites or receptor binding pockets.

Synthesis and Purification Protocol

Causality Behind Experimental Choices: The choice of 2-chloro-6-methylpyrazine as a starting material is strategic; the chlorine atom is a good leaving group, and its displacement is activated by the electron-withdrawing nitrogen atoms within the pyrazine ring. Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, simplifying the reaction setup. A polar aprotic solvent like DMSO is chosen to facilitate the SNAr reaction by solvating the cationic intermediates.

Figure 2: Synthetic workflow for 2-methyl-6-(piperazin-1-yl)pyrazine.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2-chloro-6-methylpyrazine (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per mmol of starting material), add piperazine (5.0 eq).

-

Heating: Stir the reaction mixture in a sealed vessel at 120 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). The use of a robust organic solvent like ethyl acetate ensures efficient extraction of the product from the aqueous phase.

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-10% methanol in dichloromethane), is typically effective for separating the product from residual piperazine and other impurities.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 2-methyl-6-(piperazin-1-yl)pyrazine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticipated Spectral Characterization

While experimental spectra are not publicly cataloged, the structure of 2-methyl-6-(piperazin-1-yl)pyrazine allows for a confident prediction of its key spectral features. This serves as a benchmark for researchers to validate their synthetic product.

-

¹H NMR: The spectrum should exhibit distinct signals corresponding to the different proton environments.

-

Pyrazine Protons: Two singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region (~8.0-8.5 ppm), corresponding to the two protons on the pyrazine ring.

-

Piperazine Protons: Two sets of triplets (or complex multiplets) are expected. The four protons adjacent to the pyrazine ring will be deshielded (~3.6-3.8 ppm), while the four protons adjacent to the NH group will appear further upfield (~3.0-3.2 ppm). The NH proton itself will likely appear as a broad singlet.

-

Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed in the upfield region (~2.5 ppm).[9]

-

-

¹³C NMR: The spectrum will show 9 distinct carbon signals, including four for the pyrazine ring, four for the piperazine ring, and one for the methyl group.

-

Mass Spectrometry (EI or ESI): The primary confirmation will be the molecular ion peak. For electrospray ionization (ESI+), the expected peak would be [M+H]⁺ at m/z = 179.24.[6][7]

Pharmacological Significance and Applications in Drug Discovery

The true value of 2-methyl-6-(piperazin-1-yl)pyrazine lies in its potential as a versatile scaffold for building libraries of drug candidates. The pyrazine and piperazine moieties are not merely structural spacers; they are potent pharmacophores that contribute to a wide array of biological activities.[10][11]

Key Therapeutic Areas of Interest:

-

Oncology: Pyrazine derivatives are found in several kinase inhibitors. The piperazine group can be functionalized to introduce side chains that target specific pockets in enzymes like Src or Abl kinases, a strategy successfully employed in drugs like Dasatinib.[12]

-

Central Nervous System (CNS) Disorders: The piperazine scaffold is a hallmark of many antipsychotic, antidepressant, and anxiolytic drugs.[2][3] The distal nitrogen of the piperazine ring in the title compound is a prime handle for modification, allowing for the introduction of various aryl or alkyl groups to modulate activity and selectivity for dopamine, serotonin, or other CNS receptors.

-

Infectious Diseases: Both heterocycles are present in various antimicrobial, antifungal, and antitubercular agents.[4][10] The molecule can serve as a starting point for developing new agents to combat drug-resistant pathogens.

Figure 3: Relationship between the scaffold, its pharmacophores, and potential therapeutic areas.

Conclusion

2-methyl-6-(piperazin-1-yl)pyrazine is more than just a chemical entity; it is a strategically designed building block for medicinal chemistry. Its combination of a pyrazine core and a modifiable piperazine ring, coupled with favorable predicted physicochemical properties, makes it an exceptionally valuable starting point for drug discovery campaigns. This guide has provided the essential technical information—from its fundamental properties and a robust synthetic protocol to its potential applications—to empower researchers to effectively utilize this compound. As the demand for novel therapeutics continues to grow, scaffolds like 2-methyl-6-(piperazin-1-yl)pyrazine will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. 2-METHYL-6-PIPERAZIN-1-YLPYRAZINE CAS#: 51047-59-7 [chemicalbook.com]

- 8. 51047-59-7|2-Methyl-6-(piperazin-1-yl)pyrazine|BLD Pharm [bldpharm.com]

- 9. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide (CAS 572-09-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, commonly known as acetobromo-α-D-glucose, is a pivotal intermediate in carbohydrate chemistry and a cornerstone for the synthesis of a wide array of glycosylated compounds. With the CAS number 572-09-8, this brominated sugar derivative features acetyl protecting groups on all hydroxyls of the glucose core, and a bromine atom at the anomeric position. This specific configuration renders it a highly reactive glycosyl donor, facilitating the formation of glycosidic bonds with various nucleophiles.[1] Its stability and reactivity have made it an indispensable tool in the synthesis of oligosaccharides, glycoproteins, glycolipids, and carbohydrate-based drugs.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, handling, and key applications in modern research and development.

Physicochemical Data

The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide are crucial for its application in synthesis. It typically appears as a white to off-white or slightly yellow crystalline powder.[1][2] The compound is stable under proper storage conditions, though it is sensitive to moisture and should be stored in a dry environment, often at reduced temperatures around -20°C.[1][3]

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 572-09-8 | [2] |

| Molecular Formula | C₁₄H₁₉BrO₉ | [4][5] |

| Molecular Weight | 411.20 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 86-89 °C | [3][4] |

| Boiling Point | 412 °C at 760 mmHg | [3] |

| Density | 1.49 g/cm³ | [3] |

| Solubility | Decomposes in water; soluble in methanol, ethanol, diethyl ether, acetone, dichloromethane, chloroform, tetrahydrofuran, benzene, and ethyl acetate. | [2][3] |

| Specific Optical Rotation | +196° to +200° (c=3 in CHCl₃) | [1] |

Spectral Data

The structural integrity of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): δ 6.61 (d, J=3.9 Hz, 1H), 5.56 (t, J=9.8 Hz, 1H), 5.18 (t, J=9.8 Hz, 1H), 4.83 (dd, J1=10.0 Hz, J2=3.9 Hz, 1H), 4.33 (dd, J1=11.5 Hz, J2=3.9 Hz, 1H), 4.29 (ddd, J1=6.3 Hz, J2=5.4 Hz, J3=1.5 Hz, 1H), 4.13 (dd, J1=2.0 Hz, J2=14.4 Hz, 1H), 2.10 (s, 3H), 2.10 (s, 3H), 2.05 (s, 3H), 2.03 (s, 3H).[3]

-

¹³C NMR and other spectral data (IR, MS) are also available and can be used for comprehensive structural elucidation.[6][7]

Chemical Structure

Caption: Chemical structure of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.

Synthesis Protocols

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a well-established procedure in organic chemistry. One common and efficient method involves the bromination of glucose pentaacetate.

Synthesis from D-Glucose (One-Pot Method)

This method provides a high yield of the desired product through a streamlined process.[8]

Materials:

-

D-glucose

-

Acetic anhydride (freshly distilled)

-

Perchloric acid

-

Red phosphorus

-

Liquid bromine

-

Chloroform

-

Ice water

-

5%-10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Step-by-Step Protocol:

-

In a 100 mL dry two-necked flask, add 50 mL of freshly distilled acetic anhydride and 0.3 mL of perchloric acid while stirring.

-

Add 13.7 g of D-glucose in one portion, maintaining the temperature between 30-40°C. Continue stirring for 1.5 hours.

-

Cool the reaction mixture in an ice-water bath to approximately 7°C.

-

Add 3.8 g of red phosphorus, followed by the slow addition of 7.3 mL of liquid bromine. The temperature must be kept below 20°C during this addition.

-

Slowly add 5 mL of ice water while maintaining the temperature below 20°C.

-

Continue stirring the reaction for an additional 3 hours.

-

Add 35 mL of chloroform to the reaction mixture and then pour the entire mixture into 100 mL of ice water.

-

Stir, filter, and separate the layers.

-

Extract the aqueous layer twice with chloroform.

-

Combine the organic phases and wash with a 5%-10% sodium bicarbonate solution, followed by a water wash until the pH is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Caption: Workflow for the one-pot synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.

Applications in Research and Drug Development

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a versatile glycosyl donor with numerous applications:

-

Synthesis of Oligosaccharides: It is a key building block in the stepwise synthesis of complex oligosaccharides, which are crucial for studying biological recognition processes.[1]

-

Glycosylation of Natural Products: This compound is used to glycosylate a variety of natural products, which can enhance their biological activity, improve their pharmacokinetic properties, or reduce their toxicity.

-

Development of Carbohydrate-Based Drugs: It serves as an intermediate in the synthesis of carbohydrate-based therapeutics, including glycomimetics and glycolipids.[1]

-

Chemical Biology Probes: It is used to synthesize probes and ligands for studying carbohydrate-binding proteins like lectins and enzymes such as glycosyltransferases.[1]

-

Intermediate for Modified Sugars: It acts as a precursor for creating modified glucose derivatives, such as those containing fluorine, azide, or sulfur, which are valuable tools in metabolic labeling and bioconjugation.[1]

Safety and Handling

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is an irritant and requires careful handling.

-

Hazards: It causes skin and serious eye irritation, and may cause respiratory irritation.[4][9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[9][11] A dust respirator should be used if dust is generated.[11]

-

Handling: Handle in a well-ventilated area.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store in a freezer under an inert gas.[11] It is moisture-sensitive.[1]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[9]

-

If inhaled: Remove the victim to fresh air and keep at rest in a comfortable position for breathing.[11]

-

If swallowed: Rinse mouth and get medical advice/attention if you feel unwell.[11]

-

Conclusion

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a fundamental reagent in glycoscience. Its well-defined reactivity and versatility make it an invaluable tool for the synthesis of complex carbohydrates and glycoconjugates. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective and safe use in research and development, particularly in the fields of drug discovery and chemical biology.

References

- 1. leapchem.com [leapchem.com]

- 2. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]

- 3. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS No. 572-09-8 - iChemical [ichemical.com]

- 4. chembk.com [chembk.com]

- 5. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide [cymitquimica.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide(572-09-8) 1H NMR spectrum [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, 98.5% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. CAS#:572-09-8 | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | Chemsrc [chemsrc.com]

A Strategic Guide to the Biological Screening of 2-methyl-6-piperazin-1-ylpyrazine: From In Silico Prediction to Cellular Function

Abstract

This technical guide provides a comprehensive framework for the biological screening of the novel chemical entity, 2-methyl-6-piperazin-1-ylpyrazine. Recognizing the rich pharmacological history of both pyrazine and piperazine moieties, this document outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's cytotoxic profile, identify potential molecular targets, and characterize its functional activity. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, field-proven experimental protocols. We will navigate from initial in silico predictions and baseline cytotoxicity assessments to targeted receptor binding and functional cell-based assays, providing a robust roadmap for the preclinical evaluation of this promising scaffold.

Introduction: The Rationale for Screening this compound

The confluence of a pyrazine ring and a piperazine moiety in a single molecule, as seen in this compound, presents a compelling case for thorough biological investigation. The pyrazine nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, contributing to a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Similarly, the piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and interact with a multitude of biological targets, particularly within the central nervous system (CNS).[4][5][6]

Many piperazine derivatives exert their pharmacological effects by targeting G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane receptors that are the primary targets for a significant portion of modern pharmaceuticals.[4][7] Given this precedent, it is hypothesized that this compound may exhibit activity at one or more GPCRs, potentially leading to applications in neuropsychiatric, metabolic, or inflammatory disorders.

This guide, therefore, proposes a logical and efficient screening cascade to systematically explore the biological potential of this compound. The workflow is designed to maximize data acquisition while minimizing resource expenditure, beginning with computational approaches and progressing to increasingly complex biological systems.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign requires a strategic progression from broad, high-throughput methods to more focused, mechanism-of-action studies. The proposed cascade for this compound is outlined below.

Figure 1: A multi-tiered screening cascade for this compound.

Tier 1: Foundational Analysis

In Silico Profiling: Predicting Biological Potential

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the likely biological targets and pharmacokinetic properties of this compound.

-

Target Prediction: Ligand-based and structure-based virtual screening approaches can be employed to identify potential protein targets.[6][8][9] By comparing the structure of our compound to databases of known ligands, we can generate a ranked list of putative targets, with a high probability of including various GPCRs.

Table 1: Template for In Silico ADMET Profiling of this compound

| Property | Predicted Value | Desirable Range | Confidence Score |

| Absorption | |||

| Human Intestinal Absorption | High | ||

| Caco-2 Permeability | >1 x 10⁻⁶ cm/s | ||

| Distribution | |||

| Blood-Brain Barrier Permeation | Yes/No | ||

| Plasma Protein Binding | < 90% | ||

| Metabolism | |||

| CYP450 2D6 Inhibition | No | ||

| CYP450 3A4 Inhibition | No | ||

| Excretion | |||

| Renal Clearance | Moderate to High | ||

| Toxicity | |||

| hERG Inhibition | No | ||

| Ames Mutagenicity | No |

Initial Cytotoxicity Profiling

A fundamental first step in any screening campaign is to determine the concentration range at which the compound exhibits cytotoxic effects. This information is crucial for designing subsequent assays and ensuring that observed biological activities are not simply a consequence of cell death. Two common and robust methods for assessing cytotoxicity are the MTT and LDH assays.[14][15][16]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[4][5][14][17]

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

-

Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[15][16][18][19][20]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours).

-

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

Tier 2: Primary Screening - Identifying Potential Targets

Based on the prevalence of GPCRs as targets for piperazine-containing compounds, a broad receptor binding screen is the logical next step. This will help to identify which, if any, GPCRs interact with this compound.

Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method for assessing the affinity of a compound for a specific receptor.[2][21][22]

Figure 2: General workflow for a radioligand binding assay.

Experimental Protocol (General):

-

Reaction Setup: In a 96-well plate, combine the cell membranes expressing the target GPCR, a known radioligand for that receptor, and varying concentrations of this compound in a suitable binding buffer.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 2: Template for Primary GPCR Binding Screen Results

| GPCR Target | Radioligand Used | % Inhibition at 10 µM |

| Dopamine D₂ | [³H]-Spiperone | |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | |

| Adrenergic α₁ | [³H]-Prazosin | |

| ... (other targets) | ... |

Tier 3: Secondary & Functional Screening - Characterizing Activity

Once a "hit" is identified from the primary binding screen, the next step is to confirm this interaction and determine whether the compound acts as an agonist, antagonist, or inverse agonist. This is achieved through functional assays that measure the downstream signaling events following receptor activation.

cAMP Functional Assays

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[23][24][25][26][27]

Experimental Protocol (Luminescence-based):

-

Cell Culture: Use a cell line stably expressing the target GPCR and a cAMP-responsive biosensor (e.g., GloSensor™).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Agonist/Antagonist Mode:

-

Agonist Mode: Measure the change in luminescence in response to the test compound alone.

-

Antagonist Mode: Pre-incubate the cells with the test compound, then stimulate with a known agonist for the receptor and measure the inhibition of the agonist-induced signal.

-

-

Luminescence Reading: Read the luminescence on a plate reader at appropriate time points.

-

Data Analysis: Plot the luminescence data against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Calcium Flux Assays

Gq-coupled GPCRs signal through the release of intracellular calcium. This can be measured using fluorescent calcium indicators.[1][7][28][29][30]

Figure 3: Workflow for a cell-based calcium flux assay.

Experimental Protocol:

-

Cell Preparation: Plate cells expressing the target GPCR in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM).

-

Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of this compound and monitor the change in fluorescence over time.

-

Data Analysis: Calculate the magnitude of the fluorescence change to determine the calcium response. Generate dose-response curves to determine the EC₅₀.

Table 3: Template for Functional Assay Results

| Assay Type | Target Receptor | Mode | Potency (EC₅₀/IC₅₀) | Efficacy (% of Standard) |

| cAMP | e.g., 5-HT₂ₐ | Antagonist | ||

| Calcium Flux | e.g., M₁ | Agonist |

Conclusion: Charting a Path Forward

This technical guide provides a scientifically grounded and experimentally robust framework for the initial biological characterization of this compound. By systematically progressing through in silico analysis, cytotoxicity profiling, primary binding screens, and secondary functional assays, researchers can efficiently and effectively elucidate the compound's biological activity. The insights gained from this screening cascade will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide future lead optimization and preclinical development efforts. The inherent "drug-like" features of the pyrazine and piperazine scaffolds make this compound a compound of significant interest, and the methodologies outlined herein provide the tools to unlock its potential.

References

- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 2. multispaninc.com [multispaninc.com]

- 3. ADMET-AI [admet.ai.greenstonebio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu [bu.edu]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. Recent Advances in In Silico Target Fishing | MDPI [mdpi.com]

- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 11. portal.valencelabs.com [portal.valencelabs.com]

- 12. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. GloSensor™ cAMP Assay Protocol [ch.promega.com]

- 26. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 27. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 28. Fluo-8 Calcium Flux Assay [protocols.io]

- 29. Calcium Assay Kit [bdbiosciences.com]

- 30. bio-protocol.org [bio-protocol.org]

The Pharmacological Profile of 2-methyl-6-piperazin-1-ylpyrazine and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of bioactive compounds, earning them the designation of "privileged structures." The piperazine and pyrazine rings are exemplary in this regard, forming the core of numerous approved drugs with diverse therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.[1][2][3] This technical guide delves into the pharmacological potential of a specific embodiment of this privileged scaffold: 2-methyl-6-piperazin-1-ylpyrazine .

While dedicated, in-depth pharmacological studies on this exact molecule are not extensively published in publicly available literature, its structural motifs strongly suggest a rich and nuanced pharmacological profile. This guide, therefore, adopts an expert, predictive approach, synthesizing data from closely related analogs and the broader chemical class to construct a probable pharmacological landscape. We will explore the synthesis, potential mechanisms of action, and structure-activity relationships (SAR) that researchers and drug development professionals can leverage in their quest for novel therapeutics.

I. Synthesis and Chemical Space of this compound and its Analogs

The synthetic accessibility of a compound class is a cornerstone of its viability in drug discovery. The this compound core is readily assembled through established synthetic methodologies, allowing for extensive exploration of its chemical space.

Core Synthesis Strategy

A common and efficient route to the title compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine with piperazine. The methyl group can be present on the starting pyrazine or introduced later.

Step-by-Step Protocol: Synthesis of this compound

-

Starting Material: 2-Chloro-6-methylpyrazine.

-

Reagent: An excess of piperazine to minimize bis-alkylation.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Analog Generation: Exploring the Structure-Activity Landscape

The versatility of the piperazine and pyrazine scaffolds allows for the generation of a diverse library of analogs to probe the structure-activity relationship.[3][4] Key points of diversification include:

-

Substitution on the Pyrazine Ring: The methyl group at the 2-position can be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to modulate the electronic properties of the pyrazine ring.

-

Substitution on the Piperazine Ring: The secondary amine of the piperazine ring is a prime handle for further functionalization. Alkylation, acylation, or arylation at this position can significantly impact receptor affinity, selectivity, and pharmacokinetic properties.

Caption: Synthetic workflow for this compound and its analogs.

II. Predicted Pharmacological Profile: A Focus on CNS Targets

Based on the prevalence of the arylpiperazine motif in CNS-active drugs, it is highly probable that this compound and its analogs will exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors.[5][6][7]

Primary Predicted Targets: Serotonin and Dopamine Receptors

-

Serotonin Receptors (5-HT1A, 5-HT2A): Many arylpiperazine derivatives are potent ligands for these receptors.[6][8] Activity at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while modulation of 5-HT2A receptors is a key feature of atypical antipsychotics.

-

Dopamine Receptors (D2, D3): The D2 receptor is a primary target for antipsychotic medications.[9][10] D3 receptor ligands are being explored for the treatment of substance abuse and cognitive deficits.[11][12]

Experimental Protocols for Pharmacological Characterization

To validate this predicted profile, a standard battery of in vitro assays would be employed.

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compounds for the target receptors.

-

Protocol:

-

Prepare cell membrane homogenates expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2).

-

Incubate the membranes with a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-spiperone for D2) in the presence of increasing concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays (e.g., [35S]GTPγS Binding Assay):

-

Objective: To determine the functional activity of the compounds (agonist, antagonist, or inverse agonist) at G-protein coupled receptors.

-

Protocol:

-

Use cell membranes expressing the receptor of interest.

-

Incubate the membranes with the test compound, GDP, and [35S]GTPγS.

-

Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separate bound and free [35S]GTPγS via filtration.

-

Quantify the bound radioactivity. An increase in binding indicates agonism.

-

Caption: Predicted G-protein coupled receptor signaling pathway for the title compound.

III. Structure-Activity Relationship (SAR) Insights and Predictions

Based on extensive research on related piperazine and pyrazine derivatives, we can predict how structural modifications might influence the pharmacological profile.[4][13]

| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |

| Pyrazine Ring (Position 2) | Small alkyl groups (e.g., methyl, ethyl) | May enhance affinity at certain receptors through favorable hydrophobic interactions. | Alkyl groups can fill small hydrophobic pockets in the receptor binding site. |

| Halogens (e.g., F, Cl) | Can modulate electronic properties and potentially introduce halogen bonding interactions, altering affinity and selectivity. | Halogen bonding is an increasingly recognized interaction in drug-receptor binding. | |

| Piperazine Ring (N-4) | Small alkyl groups (e.g., methyl) | May decrease affinity for some receptors due to steric hindrance. | The unsubstituted piperazine nitrogen is often crucial for interaction with acidic residues in the receptor. |

| Aryl or heteroaryl groups | Can introduce additional binding interactions (e.g., π-π stacking) and significantly increase affinity and selectivity for specific receptors. | This is a common strategy in the design of high-affinity ligands for serotonin and dopamine receptors. | |

| Linker to an aryl group | The length and nature of an alkyl linker between the piperazine and a terminal aryl group can fine-tune receptor affinity and functional activity. | Optimizing linker length is a key aspect of GPCR ligand design. |

IV. Potential Therapeutic Applications

Given the predicted pharmacological profile centered on serotonergic and dopaminergic systems, this compound and its analogs represent a promising starting point for the development of therapeutics for a range of CNS disorders, including:

-

Depression and Anxiety: Through modulation of 5-HT1A receptors.

-

Schizophrenia and Psychosis: By targeting D2 and 5-HT2A receptors.

-

Cognitive Disorders: Emerging evidence links certain serotonin and dopamine receptor subtypes to cognitive function.[14]

V. Conclusion and Future Directions

This compound stands as a molecule of significant interest, embodying the pharmacologically privileged pyrazine-piperazine scaffold. While direct experimental data remains to be published, a comprehensive analysis of related structures allows for the construction of a robust, predictive pharmacological profile. The high probability of interaction with key CNS targets, such as serotonin and dopamine receptors, makes this compound and its analogs a compelling area for further investigation.

The path forward is clear: synthesis of a focused library of analogs, followed by systematic in vitro screening against a panel of CNS receptors, and subsequent in vivo evaluation of promising candidates in relevant animal models of CNS disorders. This guide provides the foundational knowledge and experimental framework to embark on this exciting journey of drug discovery.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 13. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Investigation of 2-methyl-6-piperazin-1-ylpyrazine in CNS Drug Discovery

Abstract

The confluence of the pyrazine and piperazine scaffolds has yielded a multitude of clinically significant agents targeting the central nervous system (CNS). This guide focuses on a specific, yet underexplored molecule, 2-methyl-6-piperazin-1-ylpyrazine , as a promising candidate for CNS drug discovery. While direct pharmacological data on this compound is sparse, its structural alerts, particularly its relationship to known serotonergic modulators, provide a compelling rationale for its investigation. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a complete preclinical development plan. We will detail a plausible synthetic route, hypothesize a primary mechanism of action based on structural analogy, and provide detailed, field-proven protocols for a full suite of in vitro and in vivo assays required to thoroughly characterize its potential as a novel CNS therapeutic.

Introduction: The Pyrazine-Piperazine Scaffold as a Privileged Motif in CNS Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms that allow for tailored solubility and receptor interactions, make it a versatile scaffold.[2] When coupled with a pyrazine ring—another nitrogen-containing heterocycle known for its presence in a range of pharmacologically active molecules—the resulting framework offers a rich chemical space for targeting CNS pathologies.[1][3] Numerous successful drugs for depression, anxiety, and psychosis incorporate this combined motif, underscoring its therapeutic relevance.[2]

This guide puts forth the hypothesis that This compound (henceforth referred to as "the compound") is a high-potential candidate for CNS drug development. This assertion is largely based on its structural similarity to known selective 5-HT2C receptor agonists, such as 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, which has demonstrated potent effects on appetite regulation.[4] The 5-HT2C receptor is a well-validated G-protein coupled receptor (GPCR) target implicated in a variety of CNS disorders, including depression, anxiety, and obesity.[5][6] Therefore, this document will proceed under the working hypothesis that the compound is a 5-HT2C receptor agonist and will outline the necessary steps to validate this hypothesis and characterize its drug-like properties.

Chemical Synthesis and Characterization

A robust and scalable synthetic route is the foundation of any drug discovery program. Based on established reactivity principles for heteroaromatic systems, a plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction.[7][8]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available materials. The key transformation is the displacement of a halide on the pyrazine ring with piperazine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-6-methylpyrazine

-

To a solution of 2-methylpyrazine (1.0 eq) in acetonitrile, add N-Chlorosuccinimide (NCS) (1.1 eq).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-methylpyrazine.

Step 2: Synthesis of this compound

-

In a sealed vessel, combine 2-chloro-6-methylpyrazine (1.0 eq) and a large excess of piperazine (5-10 eq). The excess piperazine also acts as the solvent and base.

-

Heat the mixture to 180-200 °C for 12-24 hours. Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to afford the final compound, this compound.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques.

| Analytical Method | Expected Outcome |

| ¹H NMR | Peaks corresponding to the methyl group, the pyrazine ring protons, and the piperazine ring protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₄N₄, MW: 178.23).[9] |

| HPLC/UPLC | A single major peak indicating a purity of >95%. |

Hypothesized Pharmacological Profile: A 5-HT2C Receptor Agonist

The serotonin 2C (5-HT2C) receptor is a GPCR that, upon activation, couples to Gq/11 proteins to initiate the phospholipase C (PLC) signaling cascade.[5][10] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[5] Dysregulation of the 5-HT2C receptor system is linked to mood disorders, anxiety, and obesity.[6][11] Activation of 5-HT2C receptors generally leads to an inhibition of dopamine and norepinephrine release in key brain regions, which is thought to mediate its therapeutic effects.[12]

Proposed Preclinical Development Plan

A structured, multi-tiered approach is essential to efficiently evaluate the compound's potential. The workflow progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

In Vitro Pharmacology: Target Engagement and Functional Activity

The initial step is to confirm that the compound binds to and activates the 5-HT2C receptor.

Protocol 1: Radioligand Binding Assay for 5-HT Receptor Panel

-

Objective: To determine the binding affinity (Ki) of the compound for 5-HT2C and its selectivity against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B).

-

Materials: Membranes from HEK293 cells expressing human recombinant 5-HT2C, 5-HT2A, and 5-HT2B receptors; radioligand (e.g., [³H]-Mesulergine for 5-HT2C); test compound; non-specific binding control (e.g., Mianserin).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, incubate cell membranes, radioligand, and either vehicle, test compound, or non-specific binding control. c. After incubation (e.g., 60 min at 25°C), harvest the membranes onto filter plates and wash to remove unbound radioligand. d. Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding at each compound concentration. Determine the IC50 value using non-linear regression and convert to a Ki value using the Cheng-Prusoff equation. A high affinity (low nanomolar Ki) for 5-HT2C with at least 100-fold selectivity over 5-HT2A and 5-HT2B is desirable.[10]

Protocol 2: Calcium Flux Functional Assay

-

Objective: To measure the functional potency (EC50) and efficacy of the compound as a 5-HT2C agonist.[13]

-

Materials: HEK293 cells stably expressing the human 5-HT2C receptor; calcium-sensitive fluorescent dye (e.g., Fluo-4 AM); known 5-HT2C agonist (e.g., Serotonin) as a positive control.

-

Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Load the cells with the calcium-sensitive dye. c. Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. d. Add serial dilutions of the test compound or positive control and immediately measure the change in fluorescence over time.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy relative to the positive control.

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to avoid late-stage failures.[14][15]

| Assay | Protocol Summary | Acceptable Target Profile for a CNS Drug |

| Kinetic Solubility | Measure precipitation of the compound in a buffered solution using nephelometry or UV spectroscopy.[16] | > 50 µM |

| Permeability (PAMPA) | Assess passive diffusion across an artificial membrane separating a donor and acceptor compartment. Measure compound concentration in both compartments by LC-MS/MS. | High Permeability (Papp > 10 x 10⁻⁶ cm/s) |

| Metabolic Stability | Incubate the compound with human liver microsomes. Measure the disappearance of the parent compound over time using LC-MS/MS to determine in vitro half-life (t½).[17] | t½ > 30 minutes |

| CYP450 Inhibition | Evaluate the compound's ability to inhibit the five major cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4) using specific probe substrates.[4] | IC50 > 10 µM for all isoforms |

| hERG Inhibition | Assess binding to the hERG potassium channel using a radioligand binding assay or automated patch-clamp electrophysiology. | IC50 > 10 µM |

| Plasma Protein Binding | Determine the fraction of the compound bound to plasma proteins using equilibrium dialysis.[18] | Unbound fraction (fu) > 1% |

In Vivo Pharmacokinetics (PK)

Understanding how the compound is absorbed, distributed, and cleared in a living system is essential before proceeding to efficacy studies.[19][20]

Protocol 3: Rodent Pharmacokinetic Study

-

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, brain/plasma ratio) in mice or rats.

-

Animals: Male Sprague-Dawley rats (n=3 per time point/route).

-

Procedure: a. Administer the compound via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes. b. Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). c. At the final time point, euthanize the animals and collect brains. d. Process blood to plasma. Homogenize brain tissue. e. Quantify compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. The brain-to-plasma ratio provides an initial measure of CNS penetration.

In Vivo Behavioral Pharmacology: Efficacy Models

Based on the role of 5-HT2C receptors in anxiety and depression, the following validated behavioral models are proposed.[21][22]

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity

-

Objective: To assess the anxiety-reducing effects of the compound.[3][23]

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9]

-

Procedure: a. Dose mice or rats with vehicle, a positive control (e.g., diazepam), or the test compound 30-60 minutes prior to testing. b. Place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes. c. Use video tracking software to record the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated group.

Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity

-

Objective: To evaluate the potential antidepressant effects of the compound.[2][24]

-

Apparatus: A transparent cylinder filled with water (23-25°C).[25]

-

Procedure: a. Acutely or sub-chronically dose mice with vehicle, a positive control (e.g., fluoxetine), or the test compound. b. Place the mouse in the water-filled cylinder for a 6-minute session. c. A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating with only movements necessary to keep the head above water.[26]

-

Data Analysis: An antidepressant-like effect is demonstrated by a significant reduction in the duration of immobility compared to the vehicle group.[27]

Structure-Activity Relationship (SAR) and Lead Optimization

Should this compound demonstrate promising activity but require optimization of its properties, a systematic SAR study would be initiated. Modifications would focus on the three key regions of the molecule:

-

Pyrazine Ring Substitution: The methyl group at the 2-position can be replaced with other small alkyl groups, halogens, or methoxy groups to probe electronic and steric effects on receptor binding.

-

Piperazine Ring Substitution: The unsubstituted nitrogen of the piperazine ring is a prime location for derivatization. Adding small alkyl groups or polar functionalities could modulate potency, selectivity, and pharmacokinetic properties.

-

Scaffold Hopping: The pyrazine core could be replaced with other heteroaromatic systems like pyrimidine or pyridazine to explore novel interactions with the receptor binding pocket.

| Hypothetical Modification | Rationale | Parameter to Monitor |

| R1 = H, Cl, OMe | Modulate electronics of the pyrazine ring. | 5-HT2C potency and selectivity. |

| R2 = CH₃, CH₂CH₂OH | Improve metabolic stability, solubility, or introduce new interactions. | In vitro half-life, solubility, PK profile. |

| Replace Pyrazine with Pyrimidine | Alter H-bonding patterns and core geometry. | 5-HT2C potency and off-target activity. |

Conclusion and Future Directions

This guide presents a comprehensive, albeit prospective, framework for the investigation of this compound as a novel CNS drug candidate. By leveraging its structural similarity to known 5-HT2C receptor agonists, we have established a clear and testable hypothesis for its mechanism of action. The detailed protocols provided herein offer a rigorous pathway for validating this hypothesis and characterizing the compound's suitability for further development.

The successful execution of this preclinical plan would provide a robust data package to support a "Go/No-Go" decision for advancing the compound into more extensive preclinical safety studies and, ultimately, into clinical trials. The pyrazine-piperazine scaffold remains a fertile ground for CNS drug discovery, and a systematic investigation of promising, yet underexplored, molecules like this compound is a scientifically sound and potentially rewarding endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. criver.com [criver.com]

- 5. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 6. The role of 5-HT2C receptors in affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 11. 5HT2C Receptors in the Pathophysiology of CNS Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 13. innoprot.com [innoprot.com]

- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 15. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]

- 16. In Vitro ADME Assays [conceptlifesciences.com]

- 17. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 18. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]

- 19. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aragenbio.com [aragenbio.com]

- 21. tandfonline.com [tandfonline.com]

- 22. frontiersin.org [frontiersin.org]

- 23. protocols.io [protocols.io]

- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 27. lasa.co.uk [lasa.co.uk]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-methyl-6-piperazin-1-ylpyrazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in centrally active therapeutic agents.[1] 2-methyl-6-piperazin-1-ylpyrazine, a distinct member of this chemical class, presents a compelling case for in-depth mechanistic investigation. Its structural resemblance to known psychoactive compounds, particularly those targeting serotonergic and GABAergic systems, suggests a potential for novel neuropharmacological activity.[2][3] This guide provides a comprehensive framework for the systematic elucidation of its mechanism of action, grounded in established experimental protocols and a robust understanding of neurotransmitter receptor pharmacology. We will explore hypothesized targets, detail rigorous validation assays, and provide a clear path for interpreting the resulting data, thereby transforming this compound from a molecular structure into a well-characterized pharmacological entity.

Introduction: The Scientific Rationale

This compound is a small molecule whose biological activity remains largely uncharacterized in public-domain literature. However, its core structure, featuring a pyrazine ring linked to a piperazine moiety, is a privileged scaffold in neuropharmacology. Numerous piperazine derivatives are known to exhibit high affinity for a variety of neurotransmitter receptors, including serotonin (5-HT) and γ-aminobutyric acid (GABA) receptors.[1][4]

Notably, the structurally related compound, 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, is a potent and selective 5-HT2C receptor agonist.[5] This precedent strongly suggests that this compound may also engage this G protein-coupled receptor (GPCR). Furthermore, the broader class of piperazine derivatives has been shown to modulate the function of GABA-A receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[2]

Therefore, this guide will focus on two primary, data-driven hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: The compound acts as a modulator of the serotonin 5-HT2C receptor.

-

Hypothesis 2: The compound interacts with and modulates the function of the GABA-A receptor.

We will outline a logical, stepwise experimental plan to test these hypotheses, enabling researchers to definitively characterize the molecular targets and downstream signaling pathways of this intriguing compound.

Hypothesis 1: Modulation of the Serotonin 5-HT2C Receptor